2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
Übersicht
Beschreibung
2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a useful research compound. Its molecular formula is C11H16N6O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is 296.12330301 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and MAO-B Inhibitory Activities
A study focused on the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety, including derivatives similar to the specified compound. These compounds were investigated for their in vitro neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. One specific derivative showed promising results for further in vivo evaluations due to its low neurotoxicity and significant neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Bronchodilating Activity
Research on xanthineacetic acid derivatives, which are structurally related to the compound , demonstrated potential bronchodilating effects. These derivatives were found to be effective against serotonin- and acetylcholine-induced spasms in guinea pig trachea, suggesting their utility in respiratory conditions (Peikov et al., 1995).
Selective Antagonist Ligand for A2B Adenosine Receptors
Another derivative, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound was synthesized and used as a radioligand to study human A2B receptors, showing high affinity and potential for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).
Anticancer Activity
Certain analogues of olomoucine, structurally similar to the compound of interest, were designed and synthesized for their potential anticancer activity. These compounds showed promising results against human breast cancer cell lines, indicating their potentialin therapeutic applications for cancer treatment (Hayallah, 2017).
Analgesic and Anti-inflammatory Properties
A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties demonstrated significant analgesic and anti-inflammatory activities. These compounds, related to the specified chemical, were more effective than acetylic acid in in vivo tests, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Supramolecular Architectures in Salts
Research on Meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with derivatives including 2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl hydrazinecarboxamide explored the formation of 1D and 3D supramolecular architectures. These structures, sustained by charge-assisted and conventional hydrogen bonds, highlight the potential of such compounds in the development of complex molecular systems (Fonari et al., 2005).
Antitumor Activity
A series of new mercapto xanthine derivatives, structurally related to the specified compound, exhibited antitumor activities against breast cancer (MCF7) and leukemic cancer (K562) cell lines. This suggests the potential of these purine-based compounds in cancer therapeutics (Sultani et al., 2017).
Synthesis and Antiviral Activity
Research on 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, similar in structure to the compound , demonstrated significant antiviral activity against herpes simplex virus types 1 and 2 in cell cultures, indicating potential therapeutic applications in antiviral treatments (Harnden et al., 1987).
Eigenschaften
IUPAC Name |
2-[8-(2-hydroxyethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-15-8-7(9(20)16(2)11(15)21)17(5-6(12)19)10(14-8)13-3-4-18/h18H,3-5H2,1-2H3,(H2,12,19)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBUXUDBKOWRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.